molecular formula C19H20N4OS B2528757 (4-(1H-pyrrol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396870-62-4

(4-(1H-pyrrol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2528757
CAS RN: 1396870-62-4
M. Wt: 352.46
InChI Key: LNTAINWPJAEVIL-UHFFFAOYSA-N
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Description

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a synthetic molecule that appears to be designed for potential pharmacological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties. For instance, paper discusses a related compound with a pyrrol-phenylmethanone core, which was synthesized as a bioisostere of an aldose reductase inhibitor. This suggests that the compound may also be intended for use in a therapeutic context, potentially targeting similar biological pathways.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, typically starting with a substitution reaction to introduce various functional groups onto a core structure. In paper , the synthesis of a bioisostere of an aldose reductase inhibitor involved the creation of a pyrrol-phenylmethanone core. Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies, such as substitution reactions, would be employed to incorporate the thiadiazol and piperidinyl groups onto the phenylmethanone core.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using techniques such as single crystal X-ray diffraction, as seen in paper . These studies reveal the conformation of the rings in the molecules and the geometry around certain atoms, such as sulfur in the case of the thiadiazol ring. The presence of intra- and intermolecular hydrogen bonds, as well as other non-covalent interactions like π-π stacking, are crucial for the stability of the crystal structure. These findings are essential for understanding how the compound might behave in a solid-state.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the compound , they do provide insights into the reactivity of similar molecules. For example, the presence of functional groups such as the pyrrol ring in paper and the oxime group in paper can influence the reactivity of the compounds. These functional groups can participate in various chemical reactions, which could be relevant for the compound , depending on its functional groups and overall structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been characterized using spectroscopic techniques and theoretical calculations, as mentioned in paper . The thermal stability of these compounds can be assessed using thermogravimetric analysis, which provides information on the temperature range in which the compound is stable. Additionally, electronic properties such as the HOMO-LUMO energy gap can be determined through density functional theory calculations, which are indicative of the molecule's chemical reactivity and stability. These properties are critical for understanding the behavior of the compound in different environments and could inform its potential use in various applications.

Scientific Research Applications

Molecular Interaction and Analysis

  • CB1 Cannabinoid Receptor Antagonism : A potent and selective antagonist for the CB1 cannabinoid receptor, SR141716 (a structurally similar compound), shows significant conformational stability and interaction models with the receptor, suggesting a steric binding interaction that could be analogous to the studied compound's interaction with its target receptors (Shim et al., 2002).

Synthesis and Structural Analysis

  • Isomorphous Structural Analysis : Research into isomorphous structures, such as those involving methyl- and chloro-substituted analogues in heterocyclic compounds, provides insights into the disorder and structural determination, which is relevant to the synthesis and analysis of complex molecules like the one (Rajni Swamy et al., 2013).
  • Antimicrobial Activity of Pyrazoline Derivatives : The synthesis of pyrazoline derivatives with potential antimicrobial activities highlights the broader applicability of such compounds in medicinal chemistry, including those structurally related to the compound of interest (Kumar et al., 2012).

Antimicrobial and Antifungal Activities

  • Novel Thiadiazole Derivatives : Synthesis and evaluation of thiadiazole derivatives demonstrate significant antimicrobial and antifungal activities, suggesting a potential area of application for the compound , given its structural similarity to these active molecules (Syed et al., 2013).

Molecular Structure and Property Analysis

  • DFT Study and Crystal Structure : The detailed analysis of molecular structures through Density Functional Theory (DFT) and crystallography, as seen in studies of boric acid ester intermediates, provides a foundation for understanding the physicochemical properties of complex compounds, including the target compound (Huang et al., 2021).

properties

IUPAC Name

[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-14-20-21-18(25-14)15-8-12-23(13-9-15)19(24)16-4-6-17(7-5-16)22-10-2-3-11-22/h2-7,10-11,15H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTAINWPJAEVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-pyrrol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

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